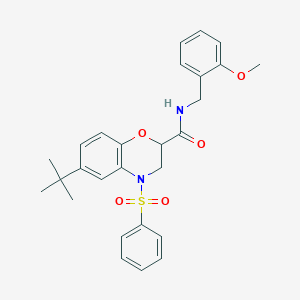
6-tert-butyl-N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the cyclization of an appropriate precursor, such as an amino alcohol, with a phenolic compound under acidic or basic conditions to form the benzoxazine ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methoxybenzyl Group: This step involves the reaction of the benzoxazine intermediate with a methoxybenzyl halide under nucleophilic substitution conditions.
Sulfonylation: The phenylsulfonyl group is typically introduced through sulfonylation reactions using phenylsulfonyl chlorides in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the benzoxazine intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-tert-butyl-N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals with specific biological activities.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers and resins, due to its benzoxazine core. These materials are known for their thermal stability, mechanical strength, and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group might play a role in binding to specific molecular targets, while the benzoxazine ring could influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the methoxybenzyl group, which may affect its reactivity and biological activity.
N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the tert-butyl group, potentially altering its chemical properties and applications.
6-tert-butyl-N-(2-methoxybenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the phenylsulfonyl group, which could impact its stability and reactivity.
Uniqueness
The presence of all three functional groups (tert-butyl, methoxybenzyl, and phenylsulfonyl) in 6-tert-butyl-N-(2-methoxybenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide makes it unique
Eigenschaften
Molekularformel |
C27H30N2O5S |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-6-tert-butyl-N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O5S/c1-27(2,3)20-14-15-24-22(16-20)29(35(31,32)21-11-6-5-7-12-21)18-25(34-24)26(30)28-17-19-10-8-9-13-23(19)33-4/h5-16,25H,17-18H2,1-4H3,(H,28,30) |
InChI-Schlüssel |
QKBXSGOBPZTFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B11252880.png)
![N-cyclohexyl-2-{[7-hydroxy-6-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11252884.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11252885.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11252911.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B11252915.png)

![ethyl 1-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11252920.png)
![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252929.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252933.png)
![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B11252937.png)

![N-(2,3-Dimethylphenyl)-2-{[6-(pyridin-3-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11252943.png)
